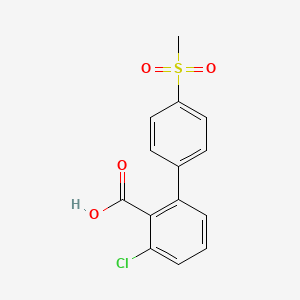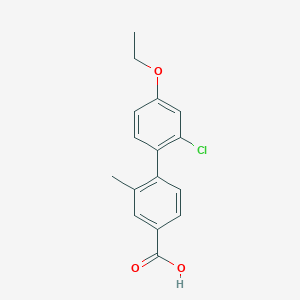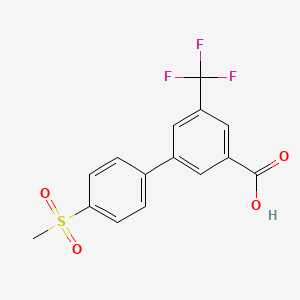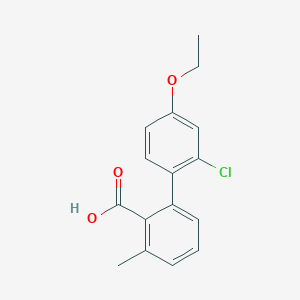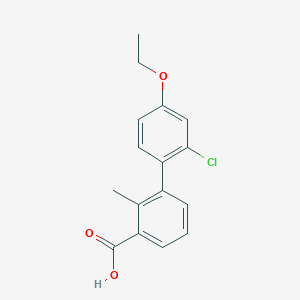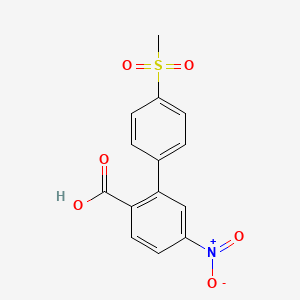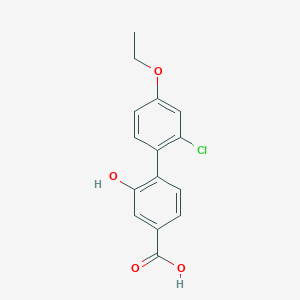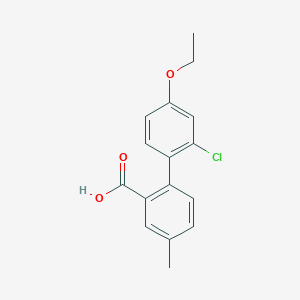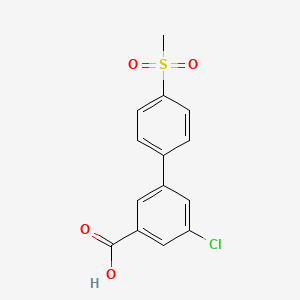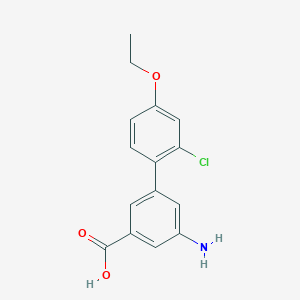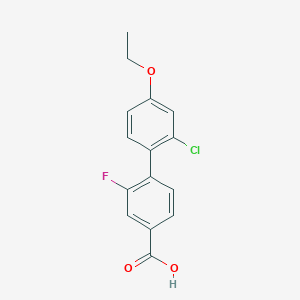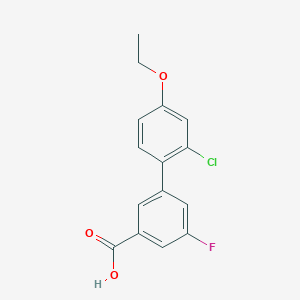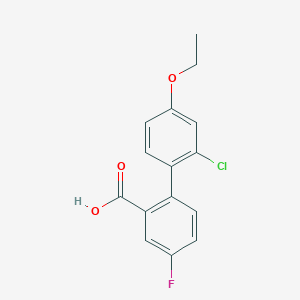
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid (CEFBA) is a synthetic organic compound with a molecular formula of C10H9ClF0O3. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 92-94 °C. CEFBA is used in a variety of scientific research applications, including as a fluorescent probe, as a reagent in organic synthesis, and as a ligand in coordination chemistry.
科学的研究の応用
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% has a wide variety of scientific research applications. It is commonly used as a fluorescent probe in biological assays, such as the detection of DNA and proteins. It is also used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds. Additionally, it has been used in the synthesis of a variety of pharmaceuticals, including inhibitors of the enzyme dihydrofolate reductase and inhibitors of the enzyme glutathione S-transferase.
作用機序
The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% is not fully understood. However, it is known that the compound is a weak acid, which means that it can donate protons and form hydrogen bonds with other molecules. Additionally, the compound is a fluorescent molecule, which means that it can absorb light and emit light at a different wavelength. This property makes it useful as a fluorescent probe in biological assays.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% are largely unknown. However, in vitro studies have shown that the compound can inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of the vitamin folate. Additionally, in vitro studies have shown that the compound can inhibit the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
実験室実験の利点と制限
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 92-94 °C and a solubility in organic solvents. Additionally, it is a fluorescent molecule, which makes it useful as a fluorescent probe in biological assays. However, the compound is a weak acid, which means that it can be easily protonated, leading to a decrease in its fluorescence. Additionally, the compound is a weak base, which means that it can be easily deprotonated, leading to an increase in its fluorescence.
将来の方向性
Future research on 3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% should focus on further understanding its mechanism of action and its potential biochemical and physiological effects. Additionally, further research should focus on developing new synthesis methods for the compound and exploring its potential applications in biological assays. Additionally, further research should focus on exploring the potential applications of the compound in drug synthesis and drug delivery. Finally, further research should focus on exploring the potential applications of the compound in the synthesis of other compounds, such as polymers, dyes, and catalysts.
合成法
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% can be synthesized by several different methods, with the most common being the reaction of 2-chloro-4-ethoxyphenol with 4-fluorobenzoyl chloride in an aqueous medium. This reaction is typically conducted in the presence of a base, such as sodium carbonate, and a catalyst, such as pyridine. The reaction is typically conducted at a temperature of 60-70 °C for 1-2 hours. After the reaction is complete, the product is isolated by filtration and recrystallized from a suitable solvent.
特性
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-2-20-10-4-5-11(13(16)8-10)12-7-9(15(18)19)3-6-14(12)17/h3-8H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKITSRIVJBCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691680 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid | |
CAS RN |
1261936-13-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

